molecular formula C10H11N3O3 B14238629 4-Amino-1-(4-nitrophenyl)pyrrolidin-2-one CAS No. 370858-14-3

4-Amino-1-(4-nitrophenyl)pyrrolidin-2-one

Cat. No.: B14238629
CAS No.: 370858-14-3
M. Wt: 221.21 g/mol
InChI Key: IUTWNTDQBOHQCO-UHFFFAOYSA-N
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Description

4-Amino-1-(4-nitrophenyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidinone ring substituted with an amino group at the 4-position and a nitrophenyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-(4-nitrophenyl)pyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-nitroaniline with a suitable cyclic precursor under controlled conditions to form the desired pyrrolidinone ring . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and functional group modifications. The use of continuous flow reactors and optimization of reaction parameters are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-(4-nitrophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Amino-1-(4-nitrophenyl)pyrrolidin-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-1-(4-nitrophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitrophenyl group plays a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

    Pyrrolidin-2-one: A simpler analog without the amino and nitrophenyl substitutions.

    4-Nitrophenylpyrrolidin-2-one: Lacks the amino group.

    4-Aminophenylpyrrolidin-2-one: Lacks the nitro group.

Uniqueness: 4-Amino-1-(4-nitrophenyl)pyrrolidin-2-one is unique due to the presence of both amino and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields of research and industry .

Properties

CAS No.

370858-14-3

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

4-amino-1-(4-nitrophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H11N3O3/c11-7-5-10(14)12(6-7)8-1-3-9(4-2-8)13(15)16/h1-4,7H,5-6,11H2

InChI Key

IUTWNTDQBOHQCO-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

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